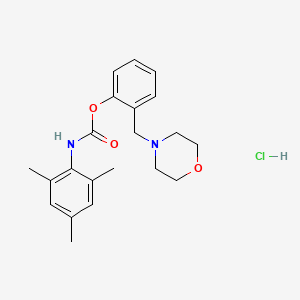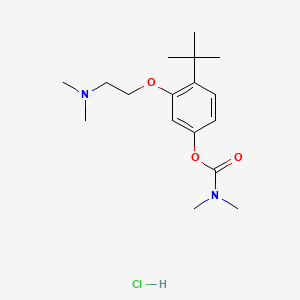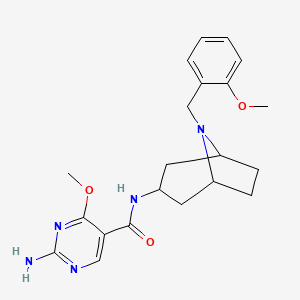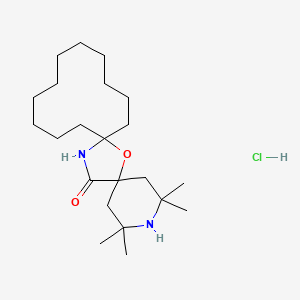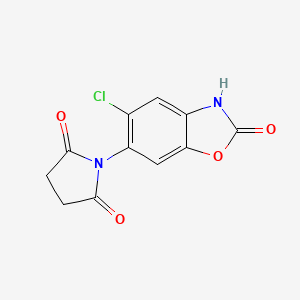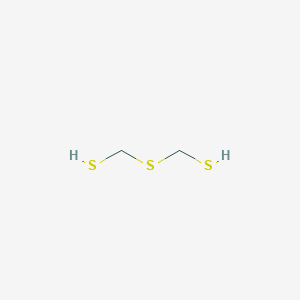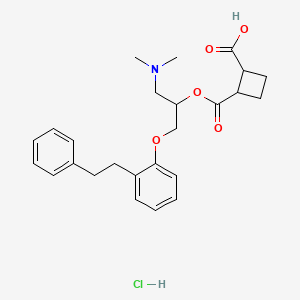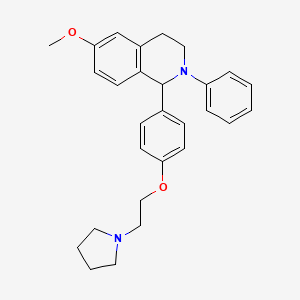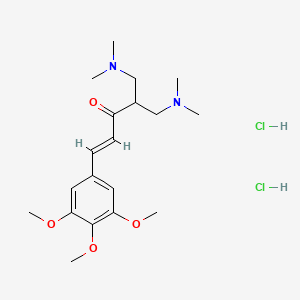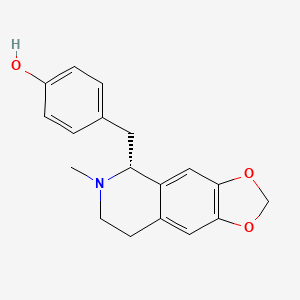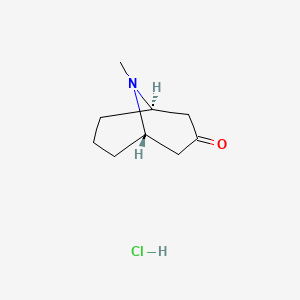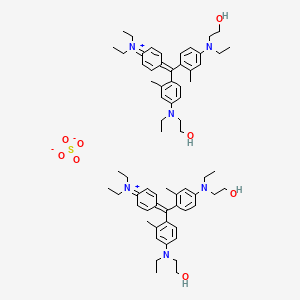
Bis((4-((4-(diethylamino)phenyl)(4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)methylene)-3-methyl-2,5-cyclohexadien-1-ylidene)ethyl(2-hydroxyethyl)ammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthenic Mineral Oil , is a complex mixture of hydrocarbons derived from crude oil. It is primarily composed of cycloalkanes (naphthenes) and is used extensively in industrial applications due to its unique properties, such as high viscosity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthenic Mineral Oil is typically obtained through the refining of crude oil. The process involves several steps:
Distillation: Crude oil is heated and separated into different fractions based on boiling points.
Hydrotreating: The distillates are treated with hydrogen to remove sulfur, nitrogen, and other impurities.
Solvent Extraction: Specific solvents are used to extract naphthenic hydrocarbons from the treated distillates.
Hydrocracking: The extracted naphthenic hydrocarbons are further processed to break down larger molecules into smaller, more stable ones.
Industrial Production Methods
In industrial settings, the production of Naphthenic Mineral Oil involves large-scale refining processes. The crude oil undergoes atmospheric and vacuum distillation, followed by hydrotreating and solvent extraction. The final product is then subjected to quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Naphthenic Mineral Oil can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Hydrogenation: Adding hydrogen to the oil can saturate unsaturated hydrocarbons, improving stability.
Cracking: Breaking down larger hydrocarbon molecules into smaller ones through thermal or catalytic processes.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen and elevated temperatures.
Hydrogenation: Requires hydrogen gas and a catalyst, such as palladium or platinum, under high pressure and temperature.
Cracking: Involves high temperatures and catalysts like zeolites or silica-alumina.
Major Products Formed
Oxidation: Peroxides, alcohols, ketones, and acids.
Hydrogenation: Saturated hydrocarbons.
Cracking: Smaller hydrocarbons, such as alkanes and alkenes.
Scientific Research Applications
Naphthenic Mineral Oil has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reaction medium in various chemical processes.
Biology: Employed in the preparation of biological samples and as a component in certain laboratory reagents.
Medicine: Utilized in the formulation of medicinal ointments and creams due to its emollient properties.
Industry: Widely used as a lubricant, transformer oil, and in the production of rubber and plastics.
Mechanism of Action
The mechanism of action of Naphthenic Mineral Oil is primarily physical rather than chemical. It acts as a lubricant by forming a thin film between surfaces, reducing friction and wear. In medicinal applications, it provides a protective barrier on the skin, preventing moisture loss and promoting healing .
Comparison with Similar Compounds
Similar Compounds
Paraffinic Mineral Oil: Composed mainly of straight-chain alkanes, it has higher stability but lower solvency compared to Naphthenic Mineral Oil.
Aromatic Mineral Oil: Contains a higher proportion of aromatic hydrocarbons, offering better solvency but lower stability.
Uniqueness
Naphthenic Mineral Oil is unique due to its high solvency, low pour point, and good compatibility with various additives. These properties make it particularly suitable for applications requiring high performance under extreme conditions .
Properties
CAS No. |
83950-32-7 |
|---|---|
Molecular Formula |
C66H92N6O8S |
Molecular Weight |
1129.5 g/mol |
IUPAC Name |
[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfate |
InChI |
InChI=1S/2C33H46N3O2.H2O4S/c2*1-7-34(8-2)28-13-11-27(12-14-28)33(31-17-15-29(23-25(31)5)35(9-3)19-21-37)32-18-16-30(24-26(32)6)36(10-4)20-22-38;1-5(2,3)4/h2*11-18,23-24,37-38H,7-10,19-22H2,1-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LUWPGRFLCFZOQZ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


